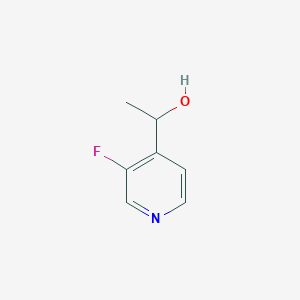

1-(3-Fluoropyridin-4-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZUOSCEVQLKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoropyridin-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluoropyridin-4-yl)ethanol is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The presence of the fluoropyridinyl motif is of particular interest as the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the most practical and efficient synthetic routes to this valuable intermediate, with a focus on procedural details, mechanistic understanding, and thorough characterization.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most viable and commonly employed methods involve either the construction of the ethanol side chain on a pre-formed 3-fluoropyridine ring or the modification of a functional group already in place at the 4-position. This guide will focus on the most robust and scalable of these strategies: the reduction of 1-(3-Fluoropyridin-4-yl)ethanone. This two-step approach, commencing with the synthesis of the ketone precursor, offers a reliable and high-yielding pathway to the desired alcohol.

Part 1: Synthesis of the Key Intermediate: 1-(3-Fluoropyridin-4-yl)ethanone

The synthesis of the ketone intermediate, 1-(3-Fluoropyridin-4-yl)ethanone, is a critical first step. The most effective method for its preparation is the directed ortho-metalation of 3-fluoropyridine, followed by acylation. The fluorine substituent, while being an ortho-directing group, is not sufficiently activating on its own for regioselective lithiation. Therefore, the use of a directed metalation group or specific reaction conditions is necessary to achieve the desired 4-substitution. A common and effective strategy involves the in-situ formation of lithium diisopropylamide (LDA) to selectively deprotonate the C-4 position of the pyridine ring, followed by quenching with an appropriate acetylating agent.

Reaction Mechanism: Directed Ortho-Metalation and Acylation

The mechanism for the synthesis of 1-(3-Fluoropyridin-4-yl)ethanone via directed lithiation is a well-established process in heterocyclic chemistry.

A Comprehensive Technical Guide to 1-(3-Fluoropyridin-4-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] The pyridine scaffold, a ubiquitous heterocyclic motif in numerous pharmaceuticals, is frequently a target for such fluorination strategies. 1-(3-Fluoropyridin-4-yl)ethanol emerges as a key building block in this context, offering a versatile platform for the synthesis of more complex molecular architectures. Its unique combination of a fluorinated pyridine ring and a reactive ethanol moiety makes it a valuable intermediate for accessing novel chemical space in the pursuit of innovative therapeutics. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, safety and handling guidelines, and its applications in the field of drug development.

Physicochemical and Spectroscopic Profile

Molecular Formula: C₇H₈FNO[7]

Molecular Weight: 141.14 g/mol [7]

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.

| Property | Value | Source |

| Melting Point | No data available | [6] |

| Boiling Point | No data available | [6] |

| Density | No data available | [6] |

| Solubility | No data available |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated full dataset for this specific molecule is not widely published, characteristic spectral features can be inferred from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the ethanol group, and the methyl protons. The fluorine atom at the 3-position will induce characteristic splitting patterns in the adjacent proton signals. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).[8][9]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).[8]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol.[10] C-H stretching vibrations for the aromatic and aliphatic portions will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-F stretching vibration will also be present, typically in the fingerprint region.[10][11][12]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[13]

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical methods involve either the functionalization of a pre-existing 3-fluoropyridine core or the construction of the pyridine ring. Two plausible and experimentally supported synthetic routes are detailed below.

Method 1: Grignard Reaction with Acetaldehyde

This approach leverages the formation of a Grignard reagent from a 4-halo-3-fluoropyridine, followed by its reaction with acetaldehyde. The halogen-magnesium exchange is a key step in this process.[14][15][16][17]

Reaction Scheme:

Caption: Grignard reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 3-fluoro-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated by gentle heating.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition of the bromopyridine solution.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous THF to the Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Method 2: Reduction of 4-Acetyl-3-fluoropyridine

This alternative route involves the synthesis of the corresponding ketone, 4-acetyl-3-fluoropyridine, followed by its reduction to the desired alcohol.

Reaction Scheme:

Caption: Reduction of 4-acetyl-3-fluoropyridine to this compound.

Detailed Experimental Protocol:

-

Synthesis of 4-Acetyl-3-fluoropyridine: This intermediate can be synthesized via several methods, including the reaction of 3-fluoropyridine with acetic anhydride under Friedel-Crafts-like conditions or through a transition metal-catalyzed cross-coupling reaction.[18]

-

Reduction Step: In a round-bottom flask, dissolve 4-acetyl-3-fluoropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The this compound motif is a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine atom.[1][2][3][4][5]

Modulation of Physicochemical Properties:

-

pKa Alteration: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and oral absorption.[4]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes.[4][5]

Metabolic Stability:

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of a drug candidate.[1][2]

Conformational Control and Binding Affinity:

Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, which can lead to a more favorable orientation for binding to a biological target.[2]

Workflow for Utilizing this compound in Drug Discovery:

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

GHS Hazard Classification (Anticipated)

Based on the functional groups present (a fluorinated pyridine and an alcohol), the following GHS classifications are likely to apply:

-

Flammable Liquids: The presence of the ethanol moiety suggests it may be a flammable liquid.

-

Acute Toxicity (Oral, Dermal, Inhalation): Pyridine derivatives can exhibit toxicity.

-

Skin Corrosion/Irritation: Many organic compounds can cause skin irritation.[19]

-

Serious Eye Damage/Eye Irritation: Alcohols and pyridine derivatives can be irritating to the eyes.[19]

-

Specific Target Organ Toxicity: Depending on the specific toxicological profile, it could have effects on specific organs.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn. In cases of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work in a well-ventilated fume hood. If engineering controls are not sufficient, a respirator may be required.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its incorporation into lead compounds can offer significant advantages in terms of modulating physicochemical properties and enhancing metabolic stability. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the development of next-generation therapeutics. Further research into its biological activities and the development of more efficient and scalable synthetic routes will undoubtedly expand its utility in the pharmaceutical sciences.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. molcore.com [molcore.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 15. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine - Int J Pharm Chem Anal [ijpca.org]

- 19. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Fluoropyridin-4-yl)ethanol

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

1-(3-Fluoropyridin-4-yl)ethanol is a key heterocyclic building block in modern medicinal chemistry and materials science. Its structural features—a pyridine ring activated by a fluorine substituent and a chiral alcohol moiety—make it a versatile synthon for creating complex molecular architectures with potential biological activity. The fluorine atom, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable feature in drug design.[1]

Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such compounds. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven protocols for its acquisition and interpretation.

Molecular Structure and Spectroscopic Considerations

To properly interpret spectroscopic data, a clear understanding of the molecule's structure is essential. The atoms are numbered below for unambiguous assignment in the subsequent NMR analysis.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established principles of chemical shifts, spin-spin coupling, and data from analogous structures.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic pyridine protons, the methine proton (H7), the methyl protons (H8), and the hydroxyl proton (H9).

-

Pyridine Protons (H2, H5, H6): These protons reside in an electron-deficient aromatic system and are expected to appear significantly downfield.

-

H2 and H6: These protons are adjacent to the electronegative nitrogen atom. H2 is also coupled to the fluorine atom four bonds away (⁴JHF), which may result in a fine doublet splitting. H6 is ortho to the nitrogen and will appear as a sharp singlet or a narrow doublet. We predict H2 and H6 to be in the δ 8.2-8.5 ppm range.

-

H5: This proton is coupled to H6 and is expected to appear as a doublet in the δ 7.2-7.5 ppm range.

-

-

Methine Proton (H7): This proton is attached to a carbon bearing an oxygen atom and the fluoropyridyl ring, both of which are deshielding. It will be split into a quartet by the three adjacent methyl protons (H8). A smaller coupling to the fluorine atom four bonds away (⁴JHF) might also be observed. Its chemical shift is predicted to be around δ 5.0-5.2 ppm .

-

Methyl Protons (H8): These three equivalent protons will appear as a doublet due to coupling with the methine proton (H7), located in the aliphatic region around δ 1.5-1.7 ppm .

-

Hydroxyl Proton (H9): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature.[3] It may appear as a broad singlet anywhere from δ 2.0-5.0 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon environment. The presence of fluorine introduces characteristic carbon-fluorine couplings (JCF), which are invaluable for assignments.

-

Pyridine Carbons (C2, C3, C4, C5, C6):

-

C3: This carbon is directly attached to the fluorine atom and will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Its chemical shift is predicted in the δ 155-158 ppm range.[2]

-

C2 and C4: These carbons are two bonds away from the fluorine and will show smaller couplings (²JCF ≈ 15-25 Hz). C2, adjacent to nitrogen, will likely be around δ 140-145 ppm , while C4, bonded to the side chain, will be further downfield around δ 145-150 ppm .

-

C5 and C6: C5 is three bonds from fluorine (³JCF ≈ 3-5 Hz) and C6 is four bonds away (⁴JCF ≈ 1-3 Hz). They are expected in the δ 120-125 ppm (C5) and δ 148-152 ppm (C6) regions, respectively.

-

-

Side-Chain Carbons (C7, C8):

-

C7 (Methine Carbon): This carbon, attached to the hydroxyl group, will appear in the δ 65-70 ppm range.[4] A small coupling to fluorine (³JCF) may be observable.

-

C8 (Methyl Carbon): The methyl carbon will be the most upfield signal, predicted around δ 20-25 ppm .

-

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[5][6]

-

The single fluorine atom in the molecule will give rise to one signal. For an aromatic fluorine, the chemical shift is typically in the range of δ -110 to -135 ppm relative to CFCl₃.[7]

-

This signal may appear as a multiplet due to coupling with nearby protons, primarily H2 (⁴JHF) and potentially H7 (⁴JHF).

Summary of Predicted NMR Data

| Atom | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | ¹³C Multiplicity (JCF in Hz) |

| C2 | 8.3 – 8.5 | d or dd | 140 – 145 | d (~20) |

| C3 | — | — | 155 – 158 | d (~255) |

| C4 | — | — | 145 – 150 | d (~18) |

| C5 | 7.2 – 7.5 | d | 120 – 125 | d (~4) |

| C6 | 8.2 – 8.4 | s or d | 148 – 152 | d (~2) |

| C7 | 5.0 – 5.2 | q | 65 – 70 | d (~2) |

| C8 | 1.5 – 1.7 | d | 20 – 25 | s |

| OH | 2.0 – 5.0 | br s | — | — |

| F | — | — | ¹⁹F Shift: -110 to -135 ppm | m |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Molecular Ion

The nominal molecular weight of this compound (C₇H₈FNO) is 141.15 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) is expected at m/z 141 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (calculated exact mass: 141.0641).

Fragmentation Pathway

The fragmentation of the molecular ion is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are predictable based on the functional groups present.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

Crystal Structure Analysis of 1-(3-Fluoropyridin-4-yl)ethanol: A Prospective Guide from Synthesis to Supramolecular Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth protocol for the complete crystal structure analysis of the novel compound 1-(3-Fluoropyridin-4-yl)ethanol. As no public crystallographic data for this specific molecule currently exists, this document serves as a prospective whitepaper, detailing the necessary steps from targeted synthesis and crystallization to advanced single-crystal X-ray diffraction (SC-XRD) analysis and structure refinement. We delve into the causality behind experimental choices, offering field-proven insights to guide researchers in obtaining, solving, and interpreting high-quality crystal structures. This guide is designed to be a self-validating system, equipping scientists with the theoretical foundation and practical methodologies required for authoritative structural elucidation.

Introduction: The Significance of Fluorinated Pyridines in Structural Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals. The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by modulating its electronic profile and conformational preferences. This compound is a compound of interest at the intersection of these two domains.

Determining its single-crystal structure is paramount. A definitive crystal structure provides unambiguous proof of molecular connectivity and stereochemistry. More importantly, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and halogen bonds—that govern crystal packing.[1] This information is critical for understanding solid-state properties like polymorphism, solubility, and stability, which are decisive factors in drug development and formulation. This guide outlines the complete workflow to achieve this goal.

Part I: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of a pure compound and the meticulous art of crystallization.

Proposed Synthesis of this compound

A robust synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A logical and efficient approach involves the reduction of the corresponding ketone, 1-(3-fluoropyridin-4-yl)ethan-1-one.

Protocol 1: Two-Step Synthesis

-

Step 1: Acylation of 3-Fluoropyridine. A Friedel-Crafts-type acylation is not feasible for an electron-deficient ring like pyridine. A more viable route begins with a metalated 3-fluoropyridine.

-

Dissolve 3-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a strong base such as n-butyllithium (n-BuLi) dropwise to deprotonate the C4 position, which is activated by the adjacent fluorine and nitrogen atoms.

-

After stirring for 1-2 hours, add a suitable acetylating agent, like N-methoxy-N-methylacetamide (Weinreb amide), to the solution to form 1-(3-fluoropyridin-4-yl)ethan-1-one.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard aqueous workup followed by purification via column chromatography.

-

-

Step 2: Reduction to the Target Alcohol.

-

Dissolve the purified ketone from the previous step in methanol or ethanol at 0 °C.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of NaBH₄ is a deliberate choice to selectively reduce the ketone without affecting the fluoropyridine ring.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction with dilute acid, remove the solvent under reduced pressure, and purify the resulting crude this compound by silica gel chromatography to achieve >99% purity.

-

The Art and Science of Crystal Growth

Growing a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with well-defined faces and no internal fractures—is often the most challenging step.[2] The choice of solvent and technique is critical and often empirical.

Protocol 2: Screening for High-Quality Crystals

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, water). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This is the most straightforward method and often yields high-quality crystals.[3]

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Hanging Drop: Place a drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a well containing a "reservoir" solution of a solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.

-

Sitting Drop: A similar principle, but the drop of the compound solution sits on a pedestal within the sealed well.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in solubility can promote the growth of large, single crystals.

-

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, the process of probing its internal structure with X-rays can begin. SC-XRD is a non-destructive technique that provides detailed information about the atomic arrangement within the crystal.[4][5]

Fundamental Principles: Bragg's Law

X-ray diffraction is governed by the principle of constructive interference, described by Bragg's Law: nλ = 2d sin(θ) .[2]

-

λ is the wavelength of the incident X-rays.

-

d is the spacing between parallel planes of atoms in the crystal lattice.

-

θ is the angle of incidence at which constructive interference occurs.

-

n is an integer.

By precisely measuring the angles (θ) and intensities of the diffracted X-ray beams, one can deduce the lattice parameters (d-spacings) and the arrangement of atoms within the unit cell.[4]

Experimental Workflow for Data Acquisition

The workflow from crystal to diffraction data is a highly automated but conceptually critical process.

Diagram 1: Workflow for SC-XRD Data Collection.

Protocol 3: Data Collection Steps

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen. This process vitrifies the crystal, preventing damage from the X-ray beam and improving data quality.[3]

-

Data Acquisition: The mounted crystal is placed on a diffractometer.[5]

-

The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector, rotates the crystal through a series of precise angles.[4]

-

A preliminary set of images is used to determine the unit cell dimensions and crystal system.

-

A full sphere of diffraction data is then collected to ensure data completeness and redundancy, which is crucial for accurate structure determination.

-

-

Data Reduction: The raw diffraction images are processed using specialized software. This involves integrating the intensity of each reflection spot, applying corrections (e.g., for Lorentz and polarization effects), and merging redundant measurements to produce a final reflection file.

Part III: Structure Solution, Refinement, and Validation

This phase transforms the processed diffraction data into a chemically meaningful three-dimensional atomic model.

Solving the Phase Problem

A key challenge in crystallography is the "phase problem." The diffraction experiment measures the intensities (related to the amplitude of the structure factor), but the phase information is lost.[6] For small molecules like this compound, Direct Methods are the standard solution. This technique uses statistical relationships between the intensities of strong reflections to directly calculate initial phase estimates, leading to a preliminary electron density map.[6]

Model Refinement: An Iterative Optimization

The initial model from Direct Methods is a good approximation but requires significant refinement. This is achieved through iterative cycles of least-squares refinement , where the atomic parameters (positional coordinates and displacement parameters) are adjusted to minimize the difference between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).[6][7]

Diagram 2: The iterative cycle of crystallographic refinement.

Refinement Strategy:

-

Initial Refinement: All non-hydrogen atoms are located from the initial electron density map and refined isotropically (with spherical thermal displacement parameters).

-

Anisotropic Refinement: Refinement is switched to an anisotropic model, where thermal motion is described by ellipsoids. This is a more accurate representation of atomic vibrations.

-

Hydrogen Atom Location: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric constraints (e.g., AFIX instructions in SHELXL) to maintain ideal bond lengths and angles.[8]

-

Validation: The quality of the final model is assessed using several metrics.

Data Presentation and Validation Metrics

All quantitative crystallographic data should be summarized in a standardized table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₇H₈FNO |

| Formula weight | 141.14 |

| Crystal system | Monoclinic (Example) |

| Space group | P2₁/c (Example) |

| a, b, c (Å) | 8.1, 7.2, 12.5 (Example Values) |

| α, β, γ (°) | 90, 109.5, 90 (Example Values) |

| Volume (ų) | 680.5 (Example) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections collected | 5800 |

| Independent reflections | 1500 |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-fit (S) | ~1.0 |

Key Validation Points:

-

R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

-

Goodness-of-Fit (S): Should be close to 1.0 for a good refinement.

-

Difference Electron Density Map: The final map should be largely featureless, indicating that all atoms have been correctly modeled.

Part IV: Structural Interpretation and Supramolecular Analysis

With a validated structure, the focus shifts to chemical interpretation.

-

Molecular Geometry: Analysis of intramolecular features such as bond lengths, bond angles, and torsion angles provides insight into the molecule's conformation in the solid state. For example, the orientation of the ethanol sidechain relative to the fluoropyridine ring can be precisely determined.

-

Intermolecular Interactions: This is often the most valuable information derived from a crystal structure. For this compound, one would expect a strong O-H···N hydrogen bond , where the hydroxyl group of one molecule donates its proton to the basic nitrogen atom of an adjacent pyridine ring. This is a classic, robust interaction that would likely be a primary driver of the crystal packing.

-

Weaker Interactions: Further analysis may reveal weaker but significant interactions, such as C-H···F contacts or potential π-π stacking between the pyridine rings, which collectively define the three-dimensional supramolecular architecture.

Conclusion

The crystal structure analysis of this compound, or any novel compound, is a multi-faceted process that bridges synthetic chemistry, physics, and advanced data analysis. By following a systematic workflow—from targeted synthesis and meticulous crystallization to rigorous data collection, refinement, and validation—researchers can unlock a wealth of structural information. This knowledge is not merely academic; it provides actionable insights that are fundamental to rational drug design, polymorphism screening, and the development of new materials with tailored solid-state properties.

References

- 1. pulstec.net [pulstec.net]

- 2. fiveable.me [fiveable.me]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. fiveable.me [fiveable.me]

- 7. Crystallographic Refinement [nmr.cit.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1-(3-Fluoropyridin-4-yl)ethanol for Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 1-(3-Fluoropyridin-4-yl)ethanol, a key heterocyclic building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of such intermediates is paramount for efficient synthesis, purification, and formulation. This document delves into the physicochemical properties of the title compound, the theoretical principles governing its dissolution, and the practical methodologies for its empirical determination. We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, explain the causality behind experimental choices, and offer a predicted solubility profile in a range of common laboratory solvents. Furthermore, this guide touches upon advanced computational predictive models and discusses the direct implications of solubility on the drug discovery and development workflow.

Introduction to this compound

The incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, potency, and physicochemical properties. Fluorinated pyridine scaffolds, in particular, are prevalent in a multitude of pharmacologically active agents. This compound (CAS: 87674-15-5) serves as a valuable chiral intermediate for the synthesis of these complex molecules.[1][2] Its solubility characteristics are not merely a physical data point but a critical parameter that dictates its handling, reactivity, and utility in downstream applications.

Chemical Structure and Physicochemical Properties

The structure of this compound features a confluence of functional groups that define its solubility behavior: a pyridine ring, which imparts basicity and aromatic character; a fluorine atom, a potent electron-withdrawing group that modulates the ring's pKa and increases polarity; and a secondary alcohol, which is a key hydrogen bond donor and acceptor.

| Property | Value / Description | Source |

| CAS Number | 87674-15-5 | [1] |

| Molecular Formula | C₇H₈FNO | [2] |

| Molecular Weight | 141.14 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Key Features | - Pyridine Nitrogen (Weakly Basic, H-bond acceptor) - Hydroxyl Group (H-bond donor & acceptor) - Fluorine Substituent (Increases polarity) | N/A |

| Predicted pKa | ~4-5 (for the pyridinium ion) | Estimated based on substituted pyridines |

| Predicted LogP | ~0.5 - 1.5 | Estimated from structure |

The Critical Role of Solubility in Drug Development

Aqueous solubility is a fundamental property that influences a compound's journey from a laboratory curiosity to a viable drug. It directly impacts bioavailability, as only a dissolved drug can be absorbed across the intestinal membrane.[3][4] For an intermediate like this compound, solubility in organic solvents dictates the choice of reaction conditions, ease of purification via crystallization, and the ability to formulate solutions for biological screening. Poor solubility can create significant bottlenecks, increasing timelines and costs in the development cycle.[5]

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution. A negative Gibbs free energy, indicating a spontaneous process, depends on the balance between the enthalpy required to break the solute-solute and solvent-solvent interactions and the enthalpy gained from forming new solute-solvent interactions.

Key Influencing Factors

-

"Like Dissolves Like" : This principle is the cornerstone of solubility prediction. Polar solutes, like this compound, tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[6] The polarity of a solvent is a measure of its dipole moment.

-

Hydrogen Bonding : The hydroxyl group in this compound makes it both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., water, ethanol, methanol) are expected to be effective at solvating this molecule.

-

Impact of pH : As a weak base, the pyridine nitrogen can be protonated in acidic conditions. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[7][8] Therefore, the solubility of this compound in aqueous buffers will be highly pH-dependent, increasing significantly as the pH drops below its pKa.

-

Solid-State Properties : The physical form of the solid has a profound impact on its measured solubility. Amorphous solids lack a long-range ordered crystal lattice and are generally more soluble (though less stable) than their crystalline counterparts.[3] Different crystalline forms (polymorphs) of the same compound can also exhibit different solubilities.

Experimental Determination of Solubility

The question "What is the solubility?" must be refined to "Which solubility is relevant?".[3] For drug development, two types are primarily measured: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method is the gold standard for determining the true equilibrium solubility of a compound and is often required for regulatory purposes.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind the Method : The long incubation time (typically 24-72 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, reflecting the most stable state.[9] The choice of phase separation (centrifugation vs. filtration) is also critical; filtration can sometimes lead to an underestimation of solubility due to compound adsorption onto the filter material, whereas centrifugation might result in an overestimation if fine particles remain in the supernatant.[3]

Protocol: Shake-Flask Solubility Determination

-

Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, or an organic solvent) in a glass vial. The excess solid should be clearly visible.

-

Equilibration : Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[7]

-

Phase Separation : Separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent.

-

Analysis : Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation : Back-calculate the original concentration in the saturated solution, accounting for any dilution factors. The experiment should be performed in triplicate.[9]

Diagram: Thermodynamic Solubility Workflow

References

- 1. 1-(3-Fluoro-pyridin-4-yl)-ethanol | 87674-15-5 [chemicalbook.com]

- 2. molcore.com [molcore.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. schrodinger.com [schrodinger.com]

- 6. 용매 혼용성 표 [sigmaaldrich.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. who.int [who.int]

A Guide to the Thermodynamic Stability of 1-(3-Fluoropyridin-4-yl)ethanol for Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

In the landscape of modern drug discovery, the pyridine ring is a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its derivatives are highly sought after in the pharmaceutical industry for their diverse biological activities and potential to modulate a wide range of molecular targets.[1][2] The introduction of a fluorine atom to the pyridine ring, as in the case of 1-(3-Fluoropyridin-4-yl)ethanol, can significantly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability. However, for any drug candidate to progress successfully from discovery to a viable pharmaceutical product, a thorough understanding of its thermodynamic stability is paramount.

This technical guide provides an in-depth exploration of the methodologies used to assess the thermodynamic stability of this compound, a representative fluorinated pyridine derivative. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental and computational evaluation of this critical parameter. An unintended solid-form transformation of a drug substance late in development can lead to significant delays and financial setbacks. Therefore, a proactive and comprehensive assessment of thermodynamic stability is not merely a regulatory hurdle but a fundamental aspect of robust drug design and development.

I. Foundational Concepts: Understanding Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its tendency to exist in its lowest energy state under a given set of conditions. This is governed by the fundamental principles of thermodynamics, where the Gibbs free energy (G) of a system dictates its spontaneity and equilibrium. A system will always tend towards a state of lower Gibbs free energy.

For a solid-state pharmaceutical, this translates to the relative stability of its different crystalline forms, or polymorphs. Polymorphs are different crystal structures of the same chemical entity, and they can exhibit distinct physical properties, including solubility, melting point, and bioavailability. The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.

The key thermodynamic parameters that determine the relative stability of polymorphs are enthalpy (H) and entropy (S), as related by the Gibbs free energy equation:

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.

-

ΔH is the change in enthalpy, representing the heat of reaction.

-

T is the absolute temperature.

-

ΔS is the change in entropy, a measure of the disorder or randomness of a system.

A comprehensive understanding of these parameters is essential for predicting how a compound like this compound will behave during manufacturing, storage, and administration.

II. Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are the cornerstone of experimentally determining the thermodynamic stability of a solid-state pharmaceutical. These methods measure the physical and chemical properties of a substance as a function of temperature. For this compound, the two most critical techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

A. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions.

Causality Behind Experimental Choices: By subjecting this compound to a controlled temperature program in a DSC instrument, we can identify its melting point, which is a key indicator of its purity and crystalline form. The presence of multiple melting peaks or other thermal events before the final melt can indicate the existence of different polymorphs or the presence of impurities. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides quantitative information about the crystallinity of the sample.

Self-Validating Protocol for DSC Analysis of this compound:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent the loss of any volatile components during heating. An empty, sealed aluminum pan is used as the reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, to ensure the accuracy of the measurements.

-

Experimental Conditions:

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 250 °C). The final temperature should be chosen to ensure complete melting without causing decomposition.

-

Heating Rate: A typical heating rate of 10 °C/min is used. Slower heating rates can provide better resolution of thermal events, while faster rates can increase sensitivity.

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion.

Expected Data Presentation:

| Parameter | Expected Value for a Stable Crystalline Form | Interpretation |

| Onset of Melting | Sharp, well-defined | Indicates a pure, crystalline material |

| Peak Melting Temperature | Consistent across batches | A key physical property for identification |

| Enthalpy of Fusion (ΔHfus) | High, reproducible value | Correlates with the degree of crystallinity |

| Other Thermal Events | Absent | Presence could indicate polymorphism or impurities |

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of a material, including its solvent and water content, and to identify the temperature at which decomposition occurs.

Causality Behind Experimental Choices: For this compound, TGA is essential to distinguish between mass loss due to the release of solvates or hydrates and mass loss due to thermal decomposition. This information is critical for understanding the compound's stability under different storage conditions and for developing appropriate drying procedures during manufacturing.

Self-Validating Protocol for TGA Analysis of this compound:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Experimental Conditions:

-

Temperature Range: Heat the sample from ambient temperature to a temperature well above its decomposition point (e.g., 400 °C).

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Purge Gas: Use an inert purge gas, such as nitrogen, to prevent oxidation.

-

-

Data Analysis: Analyze the TGA curve to identify the temperatures at which mass loss occurs and to quantify the amount of mass lost at each step.

Expected Data Presentation:

| Temperature Range | % Mass Loss | Interpretation |

| Ambient to ~120 °C | Minimal (<1%) | Indicates the absence of significant amounts of water or volatile solvents |

| > 200 °C | Significant, sharp decrease | Onset of thermal decomposition |

Experimental Workflow Diagram:

Caption: Experimental workflow for assessing thermodynamic stability.

III. Computational Prediction of Thermodynamic Stability

In addition to experimental techniques, computational chemistry offers a powerful and cost-effective approach for predicting the thermodynamic properties of small molecules.[3][4][5] These methods can provide valuable insights into the relative stabilities of different polymorphs and can help guide experimental studies.

A. Quantum Mechanical (QM) Calculations

Ab initio quantum mechanics methods can be used to calculate the enthalpy of formation and entropy of a molecule from first principles.[3] While computationally intensive, these methods can provide highly accurate predictions of thermodynamic properties.[5][6]

Causality Behind Methodological Choices: By calculating the total electronic energy of this compound in its gas phase, we can derive its enthalpy of formation. Furthermore, by performing vibrational frequency calculations, we can determine its entropy. These calculated values can then be used to predict the spontaneity of reactions involving the molecule and to assess its intrinsic thermodynamic stability.

Workflow for Computational Stability Prediction:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules [mdpi.com]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. Computational Chemistry [manu56.magtech.com.cn]

- 6. A complete description of thermodynamic stabilities of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Site-Selective Fluorination of Pyridine Rings: Strategies and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the heterocyclic cores prevalent in pharmaceuticals, the pyridine ring is ubiquitous. Consequently, the development of methods for the precise, site-selective fluorination of pyridines is of paramount importance for accelerating drug discovery and enabling the synthesis of novel chemical entities.[4][5]

This guide provides an in-depth analysis of the core strategies for achieving site-selective fluorination of pyridine rings. We will delve into the mechanistic underpinnings of various methodologies, offer field-proven insights into experimental choices, and provide detailed protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the challenges and leverage the opportunities presented by this critical area of synthetic chemistry.

The Electronic Challenge of Pyridine Fluorination

The pyridine ring presents a significant challenge for selective C-H functionalization. Its electron-deficient nature, a result of the electronegative nitrogen atom, deactivates the ring towards electrophilic attack. This deactivation is most pronounced at the C2 (ortho) and C4 (para) positions. Conversely, nucleophilic attack is favored at these positions, but only after activation of the ring. The C3 (meta) position is the most electron-rich C-H bond but is often the least reactive towards many functionalization reactions. Achieving predictable and high-yielding site-selectivity is therefore a non-trivial synthetic problem.

Caption: Electronic landscape of the pyridine ring, dictating regioselectivity.

Ortho-Selective C-H Fluorination: A Paradigm Shift with Silver(II) Fluoride

A significant breakthrough in pyridine fluorination was the development of a method for direct C-H fluorination at the position adjacent to the nitrogen atom (C2).[6][7] This approach, pioneered by Hartwig and colleagues, utilizes commercially available silver(II) fluoride (AgF₂) and offers exceptional site-selectivity.[7][8]

Causality and Mechanism

The reaction's success is rooted in a mechanism inspired by the classic Chichibabin amination reaction.[6][7] It is proposed that the reaction is initiated by the coordination of the basic pyridine nitrogen to the silver(II) center. This coordination event activates the pyridine ring, facilitating a selective C-H bond functionalization at the C2 position. The reaction proceeds at ambient temperature, often within an hour, and is notable for its safety and broad applicability.[6][7]

Caption: Proposed mechanism for AgF₂-mediated ortho-fluorination of pyridines.

Application in Late-Stage Functionalization

The mild conditions and high functional group tolerance of the AgF₂ method make it exceptionally well-suited for the late-stage fluorination of complex molecules, a critical step in drug discovery programs.[1][4][9] Furthermore, the resulting 2-fluoropyridine products are valuable synthetic intermediates. The newly installed fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse array of functionalities at the C2 position.[4][8][9] This tandem C-H fluorination/SNAr sequence provides a powerful platform for rapid structure-activity relationship (SAR) studies.[4]

References

- 1. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Catalytic Hydrogenation of Fluoropyridines: Strategies for Accessing Fluorinated Piperidines

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Fluorinated piperidines represent a cornerstone structural motif in modern medicinal chemistry, combining the conformational benefits of the piperidine scaffold with the unique physicochemical properties imparted by fluorine. The direct hydrogenation of abundant and commercially available fluoropyridines offers the most atom-economical and elegant route to these high-value saturated heterocycles. However, this transformation is fraught with challenges, primarily the propensity for undesired hydrodefluorination (HDF) and catalyst inhibition by the basic nitrogen atom. This guide provides an in-depth analysis of field-proven catalytic strategies to overcome these hurdles. We will explore the mechanistic nuances and practical applications of leading heterogeneous and homogeneous catalytic systems, with a focus on explaining the causality behind experimental design to ensure robust and selective synthesis. Detailed protocols, comparative data, and workflow diagrams are provided to empower researchers in drug development to confidently implement these powerful synthetic tools.

Section 1: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is the most prevalent nitrogen-containing heterocycle in pharmaceuticals, with 59% of all small-molecule drugs approved by the FDA containing at least one N-heterocycle.[1] Simultaneously, nearly a quarter of all commercialized small-molecule drugs feature at least one fluorine atom.[2] The deliberate incorporation of fluorine into drug candidates is a widely employed strategy to fine-tune critical molecular properties.[1][3]

Key benefits of fluorination include:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be critical for optimizing drug-receptor interactions and oral absorption.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross lipid membranes, improving cell permeability and bioavailability.[3]

-

Conformational Control: The fluorine atom's preference for a gauche orientation can be leveraged to lock the piperidine ring into a specific, biologically active conformation.[1][2]

Given these advantages, the development of efficient and scalable methods to synthesize fluorinated piperidines is of paramount importance. The catalytic hydrogenation of readily available fluoropyridine precursors stands out as a superior retrosynthetic strategy compared to multi-step approaches involving late-stage fluorination.[1][2][4]

Section 2: The Core Synthetic Challenge: Overcoming Aromaticity and Hydrodefluorination

The direct hydrogenation of fluoropyridines presents a dual challenge. First, the inherent aromatic stability of the pyridine ring requires potent catalytic systems for reduction.[5][6] Second, and more critically, the desired hydrogenation pathway is in direct competition with the undesired hydrodefluorination (HDF) pathway, which cleaves the C-F bond to yield non-fluorinated piperidines.[2][7]

Furthermore, the lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the metal catalyst's active site and causing inhibition or "poisoning," which reduces catalytic activity.[5][8] An effective catalytic system must therefore be highly active, suppress C-F bond cleavage, and overcome catalyst poisoning.

Caption: Core challenge in fluoropyridine reduction.

Section 3: Heterogeneous Catalysis: A Robust and Scalable Approach

Heterogeneous catalysts are highly valued in process chemistry for their ease of handling, recovery, and scalability. For fluoropyridine hydrogenation, a breakthrough strategy involves the use of a specific palladium catalyst in conjunction with a strong Brønsted acid.[1][2]

The Critical Role of Brønsted Acid Activation

Initial studies revealed that many common heterogeneous catalysts, such as Pd/C or PtO₂, are either inactive or lead predominantly to HDF.[2][9] The key insight was that protonating the fluoropyridine substrate with a strong acid like hydrochloric acid (HCl) dramatically alters the reaction outcome.[1][2][10]

This acid activation serves two primary functions:

-

Electronic Activation: Protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack by hydride species from the catalyst surface and thus accelerating the desired hydrogenation.

-

Suppression of HDF and Catalyst Poisoning: By engaging the nitrogen's lone pair, protonation prevents it from poisoning the catalyst's metal surface. This also appears to electronically disfavor the C-F bond cleavage pathway.[1][2] Omitting the acid results in significantly diminished conversion and a predominance of the defluorinated side product.[1]

The combination of 20 wt% Pd(OH)₂ on carbon (Pearlman's catalyst) with aqueous HCl in methanol has proven to be a simple, robust, and highly effective system for this transformation.[1][2] This method displays excellent chemoselectivity, capable of reducing the fluoropyridine ring while leaving other aromatic systems, such as benzene rings, intact.[2]

Catalyst Performance Comparison

The choice of catalyst is non-trivial, as demonstrated by the hydrogenation of 3-fluoropyridine.

| Catalyst | Additive | Solvent | Yield (3-Fluoropiperidine) | Yield (Piperidine - HDF) | Reference |

| 20% Pd(OH)₂/C | aq. HCl | MeOH | High | Trace | [1][2] |

| 10% Pd/C | aq. HCl | MeOH | Low | Moderate | [2] |

| PtO₂ | aq. HCl | MeOH | Low | Low | [2] |

| 5% Rh/C | aq. HCl | MeOH | Trace | Trace | [2] |

| 20% Pd(OH)₂/C | None | MeOH | Low | High | [1][2] |

General Experimental Workflow

Caption: Workflow for heterogeneous hydrogenation.

Detailed Protocol 1: Heterogeneous Hydrogenation of 3-Fluoropyridine

This protocol is adapted from the procedure reported by Glorius and coworkers.[2][11]

-

Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 mmol, 1.0 equiv).

-

Catalyst and Solvent Addition: Add 20 wt% Pd(OH)₂/C (10 mol %) and methanol (3.0 mL).

-

Acidification: Add a 4 M solution of HCl in H₂O (1.2 mmol, 1.2 equiv) to the suspension.

-

Hydrogenation: Seal the autoclave, purge it three times with H₂ gas, and then pressurize to 50 bar of H₂.

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours.

-

Workup: Carefully vent the autoclave. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional methanol.

-

Isolation: The resulting filtrate contains the 3-fluoropiperidine hydrochloride salt. For volatile products, it is often advantageous to perform an in situ protection step. Add a base (e.g., triethylamine, 2.5 equiv) followed by an acylating agent like benzyl chloroformate (Cbz-Cl, 1.2 equiv) and stir for 12 hours.

-

Purification: After standard aqueous workup, purify the protected product by flash column chromatography to yield the pure Cbz-protected 3-fluoropiperidine.

Section 4: Homogeneous Catalysis: Precision and Stereocontrol

While heterogeneous methods offer robustness, homogeneous catalysis provides unique opportunities for precision and the development of asymmetric transformations. A key challenge, catalyst poisoning, has been ingeniously circumvented by a "dearomatization-hydrogenation" (DAH) strategy.[7][8]

The Dearomatization-Hydrogenation (DAH) Strategy

This one-pot process, pioneered by the Glorius group, uses a rhodium-N-heterocyclic carbene (NHC) catalyst in the presence of pinacol borane (HBpin) to first break the aromaticity of the fluoropyridine.[7][8] The resulting, non-aromatic diene intermediates are then readily hydrogenated in the same pot.[7]

Key Advantages:

-

Avoids Catalyst Poisoning: By first reacting the fluoropyridine with HBpin, the substrate is transformed into a species that does not inhibit the catalyst, enabling smooth hydrogenation.[7][8]

-

High Diastereoselectivity: This method produces all-cis-(multi)fluorinated piperidines with exceptional diastereoselectivity.[7]

Primary Limitation:

-

Functional Group Incompatibility: The use of the hydridic reagent HBpin precludes the use of substrates with polar or protic functional groups such as alcohols, free amines, amides, or esters.[2]

Caption: Simplified DAH process workflow.

Detailed Protocol 2: Rhodium-Catalyzed DAH of 3,5-Difluoropyridine

This protocol is adapted from the procedure reported by Glorius and coworkers.[7]

-

Reactor Preparation: In a glovebox, add the rhodium-NHC catalyst ([Rh(COD)(SIMes)]BF₄, 5 mol %) and molecular sieves (4 Å) to an oven-dried Schlenk tube equipped with a stir bar.

-

Reagent Addition: Add 3,5-difluoropyridine (0.5 mmol, 1.0 equiv) and anhydrous THF (1.0 mL).

-

Dearomatization Agent: Add pinacol borane (HBpin, 1.5 mmol, 3.0 equiv) dropwise at room temperature.

-

Hydrogenation: The Schlenk tube is placed in a high-pressure autoclave. Purge the system three times with H₂ and then pressurize to 50 bar of H₂.

-

Reaction: Stir the mixture at 50 °C for 24 hours.

-

Workup and Protection: After cooling and venting, quench the reaction with MeOH. To facilitate isolation, add trifluoroacetic anhydride (TFAA, 1.0 mmol, 2.0 equiv) to trap the volatile piperidine product.

-

Purification: After concentration, the residue is purified by flash column chromatography to yield the TFA-protected cis-3,5-difluoropiperidine.

Iridium-Catalyzed Ionic Hydrogenation

Recent advances have demonstrated that Iridium(III) catalysts can perform ionic hydrogenation of pyridines with exceptional functional group tolerance.[6][12] These systems can reduce pyridines while leaving highly sensitive groups like nitro, azido, bromo, and alkyne functionalities intact, significantly expanding the accessible chemical space for complex fluorinated piperidines.[6][12]

Section 5: Achieving Stereoselectivity

Control over the stereochemical outcome of the hydrogenation is critical for producing specific, biologically active isomers.

-

Diastereoselectivity: The heterogeneous Pd(OH)₂/C method consistently delivers the cis-piperidine isomer, where the hydrogen atoms add to the same face of the ring.[1][2] The homogeneous Rh-DAH process provides even higher stereocontrol, yielding all-cis substituted products.[7]

-

Enantioselectivity: Accessing enantioenriched fluorinated piperidines can be achieved through a chiral auxiliary-based strategy. A chiral oxazolidine can be attached to the fluoropyridine precursor, directing a diastereoselective hydrogenation. Subsequent cleavage of the auxiliary reveals the desired enantioenriched fluorinated piperidine.[1][2]

Caption: Chiral auxiliary strategy workflow.

Section 6: Summary and Outlook

The hydrogenation of fluoropyridines is a powerful and direct method for synthesizing fluorinated piperidines. The choice between a heterogeneous or homogeneous approach depends largely on the substrate's functional group compatibility and the desired stereochemical outcome.

| Feature | Heterogeneous (Pd(OH)₂/C + Acid) | Homogeneous (Rh-DAH) |

| Key Advantage | Robust, scalable, good FG tolerance | Excellent diastereoselectivity (all-cis) |

| Catalyst | 20% Pd(OH)₂/C | Rhodium-NHC Complex |

| Key Reagent | Strong Brønsted Acid (e.g., HCl) | Pinacol Borane (HBpin) |

| Stereoselectivity | cis-selective | all-cis-selective |

| Functional Group Tolerance | Good (tolerates esters, amides, ethers) | Poor (incompatible with protic/polar FGs) |

| Primary Application | General synthesis of cis-fluoropiperidines | Precision synthesis of all-cis isomers |

The field continues to evolve, with ongoing research focused on developing more active and selective catalysts, particularly for the direct asymmetric hydrogenation of fluoropyridines without the need for activating agents or auxiliaries. The emergence of highly robust iridium catalysts also promises to expand the scope of this transformation to increasingly complex and sensitive molecular architectures, further solidifying the role of fluorinated piperidines in the future of drug discovery.

Section 7: References

-

Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. --INVALID-LINK--

-

Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Center for Biotechnology Information. --INVALID-LINK--

-

Kuang, Y., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1435-1453. --INVALID-LINK--

-

Xiao, J., et al. (2021). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. --INVALID-LINK--

-

Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. --INVALID-LINK--

-

Glorius, F. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research. --INVALID-LINK--

-

Reddy, K. H. V., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1841-1846. --INVALID-LINK--

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. --INVALID-LINK--

-

Burianov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. --INVALID-LINK--

-

BenchChem. (2025). Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. BenchChem. --INVALID-LINK--

-

Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–271. --INVALID-LINK--

-

Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. --INVALID-LINK--

-

Ohgomori, Y., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules, 27(13), 3992. --INVALID-LINK--

-

Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. eScholarship@McGill. --INVALID-LINK--

-

Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. ResearchGate. --INVALID-LINK--

-

Wang, D. (2013). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. --INVALID-LINK--

-

Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. --INVALID-LINK--

-

Pal, S., & Giri, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. --INVALID-LINK--

-

Wang, F., et al. (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. ResearchGate. --INVALID-LINK--

-

Chien, C. H., et al. (2003). Scheme 1. Possible Mechanisms for the Defluorination of 2-Fluoropyridine by Cp2ZrCb/Red-Al. ResearchGate. --INVALID-LINK--

-

Van Arnum, P. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. --INVALID-LINK--

-

Wang, H., et al. (2015). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions, 44(40), 17694-17704. --INVALID-LINK--

-

Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. --INVALID-LINK--

-